molecular formula C12H17N5O2 B2528842 8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332099-10-2

8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2528842
CAS No.: 332099-10-2
M. Wt: 263.301
InChI Key: ZQYMPIMZZGLMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a dimethylamino group, a methyl group, and a methylallyl group attached to a purine core. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkylating agents under controlled conditions. The reaction may involve the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methylallyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and enzyme interactions.

    Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-(dimethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-7(2)6-17-8-9(13-11(17)15(3)4)16(5)12(19)14-10(8)18/h1,6H2,2-5H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYMPIMZZGLMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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